2-(furan-2-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-N-(2-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-26-14-6-3-2-5-12(14)21-19(25)23-9-8-13-16(11-23)28-18(20-13)22-17(24)15-7-4-10-27-15/h2-7,10H,8-9,11H2,1H3,(H,21,25)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKDBRSACFXYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide typically involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . This method provides a convenient route to the desired product, avoiding the need for prior formation and isolation of the acid amide and cyclization steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2(5H)-one derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiazolopyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(furan-2-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of semiconductors for plastic electronics.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic photovoltaics.
Mechanism of Action
The mechanism of action of 2-(furan-2-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
5-(Furan-2-yl)-N-(5-(Methylsulfonyl)-4,5,6,7-Tetrahydrothiazolo[5,4-c]Pyridin-2-yl)Isoxazole-3-Carboxamide (CAS: 1396851-61-8)
- Core Structure : Shares the thiazolo[5,4-c]pyridine scaffold but replaces the tetrahydro ring with a methylsulfonyl group at position 3.
- Substituents : Features an isoxazole-3-carboxamide instead of the furan-2-amido group.
2-(6-Chloro-2-Methylpyrimidin-4-ylamino)-N-(2-Chloro-6-Methylphenyl)Thiazole-5-Carboxamide
- Core Structure : A simple thiazole ring fused to a pyrimidine, lacking the pyridine saturation seen in the target compound.
- Substituents : Chlorine and methyl groups on the pyrimidine and phenyl rings introduce steric and electronic differences.
- Synthesis : Prepared via nucleophilic coupling with sodium t-butoxide, a method that could be adapted for the target compound .
Dihydropyridine and Thiazolo-Pyrimidine Derivatives
AZ331 and AZ257 (1,4-Dihydropyridines)
- Core Structure: 1,4-Dihydropyridine cores with sulfur and cyano substituents.
- Substituents : Both include 2-furyl and 2-methoxyphenyl groups but differ in halogens (AZ257: bromophenyl; AZ331: methoxyphenyl).
- Activity : These compounds highlight the role of halogenation in tuning redox properties and biological activity, suggesting the target compound’s methoxy group may reduce oxidative degradation .
5-(4-Methoxyphenyl)-7-Methyl-3-Oxo-N-Phenyl-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide
- Core Structure : Thiazolo[3,2-a]pyrimidine with a dihydro configuration.
- Substituents : The 4-methoxyphenyl group mirrors the target compound’s 2-methoxyphenyl carboxamide but lacks the furan moiety.
- Crystallinity : Structural data from similar compounds suggest weak intermolecular interactions (e.g., C–H···O) may stabilize the target compound’s solid-state form .
Pharmacologically Active Thiazole Carboxamides
Dasatinib (BMS-354825)
- Core Structure : Thiazole-5-carboxamide linked to a pyrimidine and piperazine.
- Substituents : Chlorine and hydroxyethyl groups enhance kinase inhibition.
- Relevance : Demonstrates the importance of carboxamide linkages in target binding; the target compound’s furan-2-amido group may offer alternative hydrogen-bonding motifs .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-(furan-2-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is a complex organic molecule that has gained attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features several significant functional groups:
- Furan ring : Enhances reactivity and biological interactions.
- Methoxyphenyl group : Contributes to lipophilicity and influences pharmacokinetics.
- Thiazolopyridine core : Known for diverse pharmacological properties.
The IUPAC name for the compound is indicative of its complex structure, which includes multiple heterocycles that may interact with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against certain bacterial strains |
| Anticancer | Inhibits proliferation in specific cancer cell lines |
| Enzyme Inhibition | Potential inhibition of specific enzymes related to cancer and inflammation |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets:
- Enzyme Binding : The compound may bind to enzymes involved in metabolic pathways, altering their activity.
- Signaling Pathways : It could influence signaling pathways related to cell growth and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the functional groups can lead to variations in potency and selectivity. For instance:
- Substituting different groups on the methoxyphenyl moiety may enhance lipophilicity and improve cellular uptake.
- Alterations in the thiazolopyridine core can impact receptor binding affinity and selectivity.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of similar thiazolo[5,4-c]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects compared to standard antibiotics .
- Anticancer Evaluation : In vitro studies on cancer cell lines demonstrated that compounds with similar structures inhibited cell proliferation effectively. For example, derivatives showed IC50 values in the low micromolar range against breast cancer cells .
- Enzyme Inhibition Studies : Research has shown that related compounds can inhibit key enzymes involved in cancer metabolism. For instance, one derivative was found to inhibit MAO-B with an IC50 value of 0.212 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
